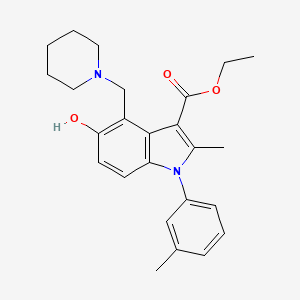
ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE: is a complex organic compound with a unique structure that includes an indole core, a piperidine ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a Mannich reaction, where formaldehyde and a secondary amine (piperidine) react with the indole derivative.
Functional Group Modifications: Various functional groups, such as hydroxyl, methyl, and carboxylate groups, are introduced through standard organic reactions like alkylation, esterification, and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: HNO3 (Nitric acid), Br2 (Bromine)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with various biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE: can be compared with other indole derivatives that have similar structures but different functional groups.
Uniqueness
- The presence of the piperidine ring and the specific arrangement of functional groups make this compound unique in its class. These structural features contribute to its distinct chemical and biological properties.
Conclusion
ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE is a compound of significant interest in various fields of research Its unique structure and potential applications make it a valuable subject of study in medicinal chemistry, biology, and industrial chemistry
Properties
Molecular Formula |
C25H30N2O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-4-(piperidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H30N2O3/c1-4-30-25(29)23-18(3)27(19-10-8-9-17(2)15-19)21-11-12-22(28)20(24(21)23)16-26-13-6-5-7-14-26/h8-12,15,28H,4-7,13-14,16H2,1-3H3 |
InChI Key |
VXYNUZLGAZMRFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCCCC3)C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















